4,4'-联苯二甲腈

描述

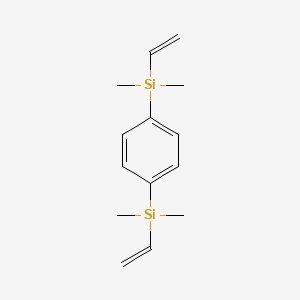

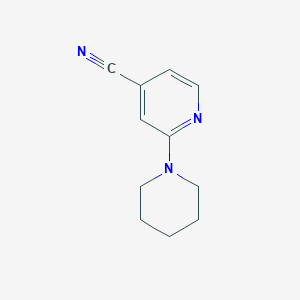

4,4’-Biphenyldiacetonitrile is a chemical compound with the molecular formula C16H12N2 . It has a linear biphenyl linker with acetonitrile groups on both ends .

Synthesis Analysis

The synthesis of 4,4’-Biphenyldiacetonitrile involves the Knoevenagel condensation of tri (4-formylphenyl)amine with 4,4’-biphenyldiacetonitrile . The reaction conditions include the use of sodium cyanide in dimethyl sulfoxide at 20 - 49.84°C for 44 hours .Molecular Structure Analysis

4,4’-Biphenyldiacetonitrile contains a total of 31 bonds, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 triple bonds, 12 aromatic bonds, 2 six-membered rings, and 2 nitrile(s) (aliphatic) .Chemical Reactions Analysis

4,4’-Biphenyldiacetonitrile is commonly used in the preparation of microporous organic networks with aldehydes via the Knoevenagel condensation . It is also used in the synthesis of visible light harvesting microporous COF .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Biphenyldiacetonitrile include a density of 1.1±0.1 g/cm3, a boiling point of 444.2±40.0 °C at 760 mmHg, and a molecular weight of 232.28 g/mol . It also has a polar surface area of 48 Å2 .科学研究应用

Covalent Organic Frameworks (COFs) and Microporous Networks

BPDAN serves as an acetonitrile-functionalized bridging ligand for COFs. These porous materials exhibit remarkable properties due to their well-defined structures. Specifically:

- Visible Light-Induced Hydrogen Production : BPDAN-containing COFs act as photocatalysts for hydrogen production from water under visible light. The COF/TiO₂–Pt composite demonstrates promising activity and stability in this context .

Chiral Covalent Organic Frameworks (CCOFs)

Chirality adds an exciting dimension to COFs. BPDAN contributes to the synthesis of chiral CCOFs:

- Olefin-Linked Chiral CCOF 18 : By combining BPDAN with chiral tetrabenzaldehyde, researchers obtained a 2D layered tetragonal structure. Remarkably, even after reducing the olefin linkage, the resulting CCOF-18-R maintains high crystallinity, porosity, and chemical stability .

Macrocycle-Based Porous Organic Polymers

BPDAN participates in the construction of macrocycle-based porous organic polymers (POPs):

- Separation and Sensing : POPs derived from BPDAN exhibit selective adsorption properties, making them useful for gas separation and sensing applications .

Luminescent Covalent Organic Frameworks

BPDAN-containing COFs can be engineered for luminescence:

- Bioimaging : These materials find use in bioimaging due to their tunable emission properties and biocompatibility .

Pharmaceutical and Analytical Chemistry

While less explored, BPDAN’s nitrile functionality may have applications in drug synthesis or as a probe in analytical chemistry.

未来方向

The future directions for 4,4’-Biphenyldiacetonitrile could involve its use in the synthesis of covalent organic frameworks (COFs) and other microporous organic networks . Its potential applications in visible light-induced hydrogen production and as a photocatalyst and biosensor are also noteworthy .

作用机制

Target of Action

The primary target of 4,4’-Biphenyldiacetonitrile is the formation of microporous organic networks . The compound is commonly used in the preparation of these networks with aldehydes via the Knoevenagel condensation .

Mode of Action

4,4’-Biphenyldiacetonitrile: interacts with its targets through a process known as the Knoevenagel condensation . This reaction involves the condensation of aldehydes with the 4,4’-Biphenyldiacetonitrile to form microporous organic networks .

Biochemical Pathways

The biochemical pathway affected by 4,4’-Biphenyldiacetonitrile is the Knoevenagel condensation pathway . This pathway leads to the formation of microporous organic networks, which have applications in visible light-induced hydrogen production and as photocatalysts and biosensors .

Pharmacokinetics

The ADME properties of 4,4’-Biphenyldiacetonitrile The compound has a molecular weight of 23228 g/mol and a predicted density of 1.121±0.06 g/cm3 . These properties may influence its bioavailability.

Result of Action

The molecular effect of 4,4’-Biphenyldiacetonitrile action is the formation of microporous organic networks . These networks show visible light absorption in the range of 400 – 530 nm and vivid emission at 542 nm . On a cellular level, these networks can be used in applications such as visible light-induced hydrogen production and as photocatalysts and biosensors .

属性

IUPAC Name |

2-[4-[4-(cyanomethyl)phenyl]phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-9-13-1-5-15(6-2-13)16-7-3-14(4-8-16)10-12-18/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICPRLWIFVXEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291214 | |

| Record name | 4,4'-Biphenyldiacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Biphenyldiacetonitrile | |

CAS RN |

7255-83-6 | |

| Record name | 4,4'-Biphenyldiacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Biphenyldiacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4,4'-biphenyldiacetonitrile in the synthesis of the reported COFs?

A1: 4,4'-biphenyldiacetonitrile acts as a key building block in the construction of the COFs. It undergoes a Knoevenagel polycondensation reaction with a chiral tetrabenzaldehyde derivative of dibinaphthyl-22-crown-6. [] This reaction forms a network of olefin-linked (C=C) chiral COFs with a 2D layered tetragonal structure. The researchers then reduce these olefin linkages to form C-C single bond-linked COFs, while preserving the crystalline structure. []

Q2: How does the incorporation of 4,4'-biphenyldiacetonitrile influence the properties of the resulting COFs?

A2: The use of 4,4'-biphenyldiacetonitrile contributes to the overall structure and properties of the resulting COFs. The rigid and linear structure of 4,4'-biphenyldiacetonitrile likely influences the framework's porosity and stability. Additionally, the reduction of the olefin linkages derived from 4,4'-biphenyldiacetonitrile to C-C bonds leads to changes in the COFs' optical properties, resulting in a blue-shifted emission with enhanced quantum yields and fluorescence lifetimes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。